Enzymatic PI3Kα Inhibitory Potency: Comparative Assessment Against a Leading Piperazinylquinoxaline
Direct head-to-head enzymatic data for the target compound are not publicly available. However, the structurally closest well‑characterized comparator, the piperazinylquinoxaline derivative compound 22 (Table 2 in Wu et al., 2012), displays an IC50 of 40 nM against PI3Kα in a competitive fluorescence polarization assay [1]. The target compound differs from compound 22 by replacing the piperazinyl‑quinoxaline direct attachment with an oxy‑pyrrolidine linker and introducing the 4‑methylpiperazine‑1‑carbonyl group. This structural modification is anticipated to alter the binding mode and may improve selectivity for the PI3Kα isoform over PI3Kβ, as similar linker insertions in quinoxaline‑based inhibitors have been shown to modulate isoform selectivity. Until direct assay data are generated, compound 22 serves as the quantitative benchmark for PI3Kα potency within this chemical series, and users must experimentally determine the target compound's actual IC50.
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | Compound 22 (piperazinylquinoxaline derivative) IC50 = 40 nM |
| Quantified Difference | Not calculable; structural difference predicts altered binding |
| Conditions | Competitive fluorescence polarization assay using PIP3 substrate, 30 min incubation |
Why This Matters
Provides a quantitative potency benchmark from the closest published chemical series, enabling users to design comparative dose‑response experiments and assess whether the linker modification improves or retains PI3Kα inhibition.
- [1] Wu, P., Su, Y., Guan, X., Liu, X., Zhang, J., Dong, X., Huang, W., & Hu, Y. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171. Table 2. View Source
